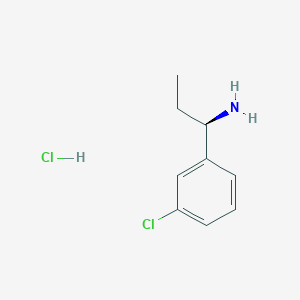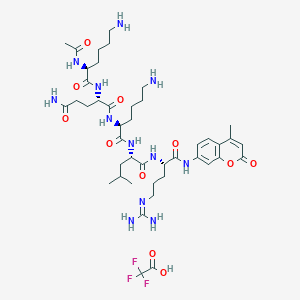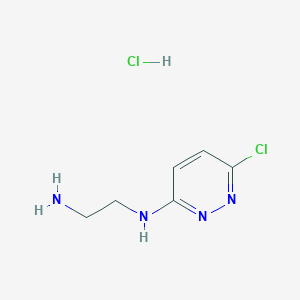
(R)-1-(3-Chlorophenyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(3-Chlorophenyl)propan-1-amine hydrochloride, also known as (R)-CPCA, is a chemical compound that belongs to the class of phenethylamines. It is used in scientific research for its potential as a psychoactive drug and has been studied for its effects on the central nervous system. In
Mécanisme D'action
The mechanism of action of (R)-CPCA involves its ability to inhibit the reuptake of dopamine in the brain. This leads to an increase in the levels of dopamine, which can have a number of effects on the central nervous system. Dopamine is a neurotransmitter that is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R)-CPCA are still being studied. However, it has been shown to increase locomotor activity in rats, which suggests that it has a stimulant effect on the central nervous system. It has also been shown to increase the release of dopamine in the brain, which can have a number of effects on behavior and mood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (R)-CPCA in lab experiments include its potential as a selective dopamine reuptake inhibitor and its ability to increase locomotor activity in rats. However, the limitations include the fact that it is a psychoactive drug and may have unwanted effects on behavior and mood. Additionally, it is not approved for human use and may have unknown long-term effects.
Orientations Futures
For the study of (R)-CPCA include the development of new drugs based on its structure and mechanism of action, the study of its effects on other neurotransmitters and their receptors, and further studies to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis method of (R)-CPCA involves the reduction of the corresponding ketone using a chiral reducing agent. The starting material for the synthesis is 3-chloropropiophenone, which is reacted with lithium aluminum hydride to form the corresponding alcohol. This alcohol is then treated with a chiral reducing agent, such as L-selectride, to form (R)-CPCA.
Applications De Recherche Scientifique
(R)-CPCA has been studied for its potential as a psychoactive drug and its effects on the central nervous system. It has been shown to act as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This makes it a potential candidate for the treatment of Parkinson's disease and other dopamine-related disorders.
Propriétés
IUPAC Name |
(1R)-1-(3-chlorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBWFBWTSUGMNB-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704227 |
Source


|
| Record name | (1R)-1-(3-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1168139-40-9 |
Source


|
| Record name | (1R)-1-(3-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)

![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)

![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6590624.png)




![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)

![2-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6590670.png)
![[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B6590672.png)
